2-{[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
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Overview
Description
2-[(E)-[(2-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a benzothiophene ring, a hydroxy-methoxyphenyl group, and a carbonitrile group, making it a versatile molecule for research and industrial applications.
Preparation Methods
The synthesis of 2-[(E)-[(2-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE typically involves the condensation of o-phenylenediamine with 5-methoxysalicaldehyde . The reaction is carried out under acidic or basic conditions, often requiring heating to facilitate the formation of the Schiff base. The resulting product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[(E)-[(2-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE has several applications in scientific research:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, its antimicrobial activity is believed to result from its ability to bind to bacterial receptors, disrupting their normal function and leading to cell death . The exact pathways and molecular targets involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar compounds to 2-[(E)-[(2-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE include:
- 2-aminonicotinic acid (2-aminopyridine-3-carboxylic acid)
- Salicylaldehyde
- 5-bromosalicylaldehyde (5-bromo-2-hydroxybenzaldehyde)
- 5-nitrosalicylaldehyde (2-hydroxy-5-nitrobenzaldehyde)
- 5-methoxysalicylaldehyde (2-hydroxy-5-methoxybenzaldehyde)
- 2-amino-1,3,4-thiodiazole
- Furfuraldehyde
- Thiophene-2-carboxaldehyde
These compounds share structural similarities and can undergo similar chemical reactions, but each has unique properties that make them suitable for different applications. The uniqueness of 2-[(E)-[(2-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H16N2O2S |
---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
2-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile |
InChI |
InChI=1S/C17H16N2O2S/c1-21-12-6-7-15(20)11(8-12)10-19-17-14(9-18)13-4-2-3-5-16(13)22-17/h6-8,10,20H,2-5H2,1H3/b19-10+ |
InChI Key |
DJMTWAUUYQDWRI-VXLYETTFSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)O)/C=N/C2=C(C3=C(S2)CCCC3)C#N |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C=NC2=C(C3=C(S2)CCCC3)C#N |
Origin of Product |
United States |
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